Triethoxychlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silica-Based Materials

Chlorotriethoxysilane readily undergoes hydrolysis and condensation reactions in the presence of moisture, forming silicon dioxide (SiO2) networks. This property makes it a valuable precursor for synthesizing various silica-based materials widely used in research. Examples include:

Sol-Gel Synthesis

Chlorotriethoxysilane is a common starting material for sol-gel processing, a versatile technique for creating silica gels, thin films, and nanoparticles with tailored properties []. These materials find applications in catalysis, drug delivery, and optical devices [].

Surface Modification

Researchers can use chlorotriethoxysilane to modify the surface of various substrates, including glass, metals, and polymers, by introducing silanol (Si-OH) groups. This allows for improved adhesion, bonding, and creation of functionalized surfaces for further experimentation [].

Organic Synthesis and Derivatization

Chlorotriethoxysilane can act as a source of both a chlor leaving group and ethoxy protecting groups in organic synthesis. Researchers utilize it in various reactions, including:

Silylation Reactions

Chlorotriethoxysilane can react with alcohols and phenols to form triethoxysilyl ethers, protecting hydroxyl groups for further chemical transformations [].

Chlorination Reactions

The chlorine atom in chlorotriethoxysilane can be readily displaced by nucleophiles, allowing for the introduction of desired functional groups onto organic molecules [].

Triethoxychlorosilane is an organosilicon compound with the chemical formula HSi(OC₂H₅)₃Cl. It appears as a colorless liquid and is primarily utilized in various chemical applications due to its unique properties. This compound is characterized by the presence of both ethoxy groups and a chlorine atom, which contribute to its reactivity and functionality in

The mechanism of action of chlorotriethoxysilane depends on the specific application. In general, it reacts with surfaces through the following mechanisms:

- Hydrolysis: The ethoxy groups are replaced by hydroxyl (OH) groups upon exposure to moisture, forming silanol (Si-OH) groups on the surface. These silanol groups can then condense with other silanols or with hydroxyl groups on the substrate, forming a covalent bond.

- Silylation: The chlorine atom can react with nucleophilic groups on a surface, leading to the formation of a Si-O-Si bond and attaching the silane molecule to the substrate.

The specific mechanism determines the type of bonding formed and the resulting properties of the modified surface.

Chlorotriethoxysilane is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: Chlorotriethoxysilane is moderately toxic by inhalation and can irritate the skin and eyes.

- Flammability: It is flammable and can ignite readily.

- Reactivity: It reacts violently with water, releasing hydrochloric acid fumes, which are corrosive and toxic.

- Hydrosilylation Reactions: It can undergo hydrosilylation, where it reacts with alkenes or alkynes in the presence of catalysts such as ruthenium halides and cuprous halides, leading to the formation of siloxane bonds .

- Reduction Reactions: As a reducing agent, it is effective in reducing carbonyl compounds and amides, often facilitated by transition metal catalysts like cobalt(II) chloride or rhodium .

- Hydrolysis: Like many silyl ethers, triethoxychlorosilane is susceptible to hydrolysis, leading to the formation of silanol groups and ethanol. This reaction is significant for its applications in surface treatments and coatings .

While triethoxychlorosilane is not primarily known for biological applications, it has been studied for its potential interactions with biological systems. Its role as a reducing agent may imply some utility in biochemical contexts, although specific biological activities remain underexplored. The compound's interactions with silica surfaces suggest possible applications in bioconjugation or as a stabilizing agent for biomolecules .

The synthesis of triethoxychlorosilane can be achieved through various methods:

- Direct Reaction with Silicon: A notable method involves the direct reaction of silicon with ethanol under catalytic conditions using copper chloride. This approach allows for selective synthesis depending on the reaction conditions .

- Chlorination of Triethoxysilane: Chlorination of triethoxysilane can also yield triethoxychlorosilane, where chlorine replaces one of the ethoxy groups.

- Solvent-Free Synthesis: Recent advances have explored solvent-free methods that enhance efficiency and reduce environmental impact during synthesis .

Triethoxychlorosilane finds applications across various fields:

- Surface Modification: It is widely used to modify surfaces of silica and other metal oxides, enhancing adhesion properties and hydrophobicity .

- Adhesives and Sealants: The compound acts as a coupling agent in adhesives, improving bonding strength between organic materials and inorganic substrates.

- Coatings: It is utilized in protective coatings due to its ability to form durable siloxane networks upon curing.

- Intermediate in Organic Synthesis: Triethoxychlorosilane serves as an intermediate in the synthesis of more complex organosilicon compounds used in electronics and materials science .

Studies have focused on the interaction of triethoxychlorosilane with various substrates, particularly metal oxides such as silica and alumina. Infrared spectroscopy has been employed to analyze these interactions, revealing insights into how triethoxychlorosilane modifies surface properties through chemical bonding and layer formation . Such studies are crucial for optimizing its use in industrial applications.

Several compounds share similarities with triethoxychlorosilane due to their organosilicon nature. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Trimethoxysilane | HSi(OCH₃)₃ | Lacks chlorine; used for similar surface modifications. |

| Tetraethoxysilane | HSi(OC₂H₅)₄ | Contains four ethoxy groups; higher reactivity due to more alkoxy groups. |

| Triisopropoxysilane | HSi(OCH(CH₃)₂)₃ | Similar structure but with isopropyl groups; used in coatings. |

| Vinyltriethoxysilane | HSi(OC₂H₅)₃C₂H₃ | Contains a vinyl group; useful for polymerization reactions. |

Uniqueness

Triethoxychlorosilane's unique combination of ethoxy groups and a chlorine atom allows it to act effectively as both a coupling agent and a precursor for further chemical transformations. Its specific reactivity profile makes it particularly valuable in applications requiring precise surface modification and adhesion enhancement.

Triethoxychlorosilane, a key organosilicon compound, emerged from advancements in silicon chemistry during the mid-20th century. While silane (SiH₄) was first synthesized in 1857 by Heinrich Buff and Friedrich Woehler via hydrochloric acid treatment of aluminum silicide, organosilicon derivatives like triethoxychlorosilane gained prominence later with the development of silicones and silane coupling agents. Early research on chlorosilanes in the 1940s, particularly by Eugene Rochow and Richard Müller, laid the groundwork for industrial-scale production methods. Triethoxychlorosilane was synthesized through the reaction of silicon tetrachloride with ethanol under controlled conditions, enabling its use in polymer science and surface chemistry.

Nomenclature and Chemical Identification

Triethoxychlorosilane is systematically identified by the following characteristics:

| Property | Value |

|---|---|

| IUPAC Name | Chloro(triethoxy)silane |

| CAS Registry Number | 4667-99-6 |

| Molecular Formula | C₆H₁₅ClO₃Si |

| Molecular Weight | 198.72 g/mol |

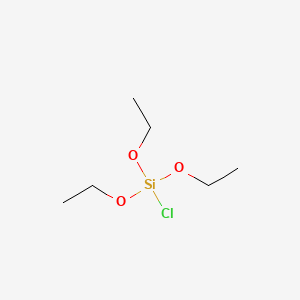

Structurally, it features a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and one chlorine atom, forming a tetrahedral geometry. The ethoxy groups confer solubility in organic solvents, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions.

Industrial and Academic Significance

Triethoxychlorosilane serves dual roles in industrial and academic settings:

- Industrial Applications:

- Surface Modification: Enhances adhesion of coatings on glass, metals, and ceramics by forming siloxane bonds with hydroxylated surfaces.

- Polymer Synthesis: Acts as a precursor for polysiloxanes and cross-linked silicones used in sealants and adhesives.

- Nanotechnology: Facilitates functionalization of silica nanoparticles for drug delivery systems.

- Academic Research:

Molecular Geometry and Bonding Characteristics

The molecular architecture of triethylchlorosilane centers around a silicon atom adopting a tetrahedral geometry, consistent with sp³ hybridization [8] [9]. The silicon center forms four covalent bonds: three carbon-silicon bonds with ethyl groups and one silicon-chlorine bond [1] [2]. The tetrahedral arrangement results in bond angles approaching the ideal 109.5°, though slight deviations occur due to the different electronegativity values of the chlorine and carbon substituents [10].

The silicon-chlorine bond length in triethylchlorosilane exhibits typical characteristics of chlorosilane compounds, with the silicon-chlorine bond being notably polar due to the electronegativity difference between silicon (1.90) and chlorine (3.16) [8]. This polarity contributes significantly to the compound's reactivity profile, particularly its susceptibility to nucleophilic attack at the silicon center [4] [11]. The compound possesses a dipole moment of 2.09 Debye, reflecting the asymmetric charge distribution within the molecule [12].

The three ethyl substituents adopt conformational arrangements that minimize steric hindrance while maintaining the tetrahedral geometry around silicon [13]. The carbon-silicon bond lengths are consistent with typical organosilicon compounds, with the silicon center exhibiting its characteristic ability to expand its coordination sphere under appropriate reaction conditions [8] [9].

Thermodynamic Properties

Boiling Point and Phase Behavior

Triethylchlorosilane exhibits well-defined thermodynamic properties that reflect its molecular structure and intermolecular interactions [14]. The compound demonstrates a boiling point range of 142-146°C at standard atmospheric pressure, with most precise measurements indicating 144-145°C [2] [3] [4]. This boiling point reflects the balance between molecular weight, polarity, and intermolecular forces present in the liquid phase [15].

The vapor pressure behavior of triethylchlorosilane follows the Antoine equation with parameters A = 4.37884, B = 1662.88, and C = -39.14 over the temperature range of 268.3 to 419.5 K [16]. This relationship enables accurate prediction of vapor pressures across a wide temperature range, with vapor pressures of 9.6 hPa at 20°C and 60 hPa at 50°C [4] [15] [17].

| Temperature (°C) | Vapor Pressure (hPa) | Vapor Pressure (mmHg) |

|---|---|---|

| -4.8 | 1.3 | 1.0 |

| 26.9 | 10.1 | 7.6 |

| 56.9 | 45.9 | 34.4 |

| 86.9 | 157.1 | 117.9 |

| 126.9 | 589.8 | 442.4 |

| 146.4 | 1016.2 | 762.2 |

The melting point of triethylchlorosilane ranges from -50°C to -75°C, indicating a relatively broad melting range that suggests possible polymorphic behavior or impurity effects [2] [12] [11]. The enthalpy of vaporization has been determined as 42.9 kJ/mol, reflecting the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition [14].

Density and Refractive Index

The density of triethylchlorosilane at 25°C ranges from 0.896 to 0.898 g/mL, values that reflect the molecular packing efficiency and intermolecular interactions in the liquid state [3] [4] [15]. This density places the compound in the typical range for chlorosilanes, being less dense than water due to the relatively large silicon-containing molecular framework [7] [11].

The refractive index of triethylchlorosilane, measured at 20°C using the sodium D-line, falls within the range of 1.4300 to 1.4313 [2] [3] [11]. This optical property reflects the compound's molecular polarizability and electronic structure, with the relatively high refractive index indicating significant electron density around the silicon center and chlorine substituent [12] [11].

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 0.896-0.898 g/mL | 25°C | [3] [4] [15] |

| Refractive Index | 1.4300-1.4313 | 20°C | [2] [3] [11] |

| Specific Gravity | 0.897 | 25°C | [4] [15] |

| Dipole Moment | 2.09 D | 25°C | [12] |

The specific gravity of 0.897 confirms the density measurements and provides additional verification of the compound's physical properties [4] [15]. These optical and density properties remain consistent across different purification methods and storage conditions, provided the compound is maintained under anhydrous conditions [18].

Reactivity Profile

Hydrolytic Sensitivity and Moisture Interaction

Triethylchlorosilane exhibits extreme hydrolytic sensitivity, classified as hydrolytic sensitivity level 8, indicating rapid reaction with moisture, water, and protic solvents [4] [11] [15]. The hydrolysis reaction proceeds through nucleophilic attack by water molecules at the electrophilic silicon center, resulting in cleavage of the silicon-chlorine bond and formation of hydrogen chloride as a byproduct [19].

The hydrolysis mechanism involves initial coordination of water to the silicon center, followed by proton transfer and subsequent elimination of hydrogen chloride [19]. This reaction is highly exothermic and proceeds rapidly even at room temperature in the presence of trace moisture [18]. The primary hydrolysis product is triethylsilanol, which can undergo further condensation reactions to form disiloxane linkages under appropriate conditions [8].

The reaction kinetics are significantly influenced by environmental factors including temperature, humidity, and the presence of catalytic species [19]. The compound must be stored and handled under strictly anhydrous conditions using dry, inert atmospheres to prevent unwanted hydrolysis reactions [18]. Contact with atmospheric moisture results in the liberation of corrosive hydrogen chloride gas, which can cause immediate degradation of the compound and potential equipment corrosion [11] [15].

Water reactivity studies indicate that even minimal moisture exposure leads to rapid formation of cloudy suspensions due to silanol formation and subsequent condensation products [4] [19]. The hydrolytic instability necessitates specialized storage conditions below 30°C in sealed containers under nitrogen or argon atmospheres [15] [18].

Thermal Decomposition Pathways

The thermal decomposition of triethylchlorosilane follows multiple competitive pathways, with the predominant mechanisms depending on temperature, atmosphere, and reaction conditions [20] [21]. At elevated temperatures above 280°C, the compound undergoes various decomposition reactions that can be categorized into distinct mechanistic pathways [20] [18].

The primary thermal decomposition pathway involves silicon-carbon bond fission, leading to the formation of triethylsilyl radicals and chlorine atoms [20] [21]. This homolytic cleavage becomes significant at temperatures exceeding 280°C and represents the initial step in the thermal degradation process [21]. The activation energy for this process has been calculated to be approximately 66.7 kcal/mol for similar chlorosilane systems [20].

A secondary decomposition pathway involves the elimination of hydrogen chloride, producing triethylsilene intermediates [20] [18]. This elimination reaction becomes competitive with bond fission at temperatures in the range of 300-400°C, with an estimated activation barrier of 72.7 kcal/mol based on analogous trichlorosilane systems [20]. The silene intermediates formed through this pathway are highly reactive and undergo rapid secondary reactions [22].

| Decomposition Pathway | Temperature Range (°C) | Activation Energy (kcal/mol) | Primary Products |

|---|---|---|---|

| Si-C Bond Fission | >280 | ~66.7 | Triethylsilyl radicals + Cl- |

| HCl Elimination | 300-400 | ~72.7 | Triethylsilene + HCl |

| β-Hydride Elimination | >350 | ~74.8 | Diethylsilane derivatives |

| Thermal Oxidation | >280 | Variable | Silicon oxides + HCl |

Beta-hydride elimination represents another significant decomposition pathway, particularly at temperatures above 350°C [20] [21]. This mechanism involves the transfer of hydrogen from ethyl substituents to form diethylsilane derivatives and ethylene byproducts [21]. The activation energy for this process is estimated at 74.8 kcal/mol, making it less favorable than silicon-carbon bond fission at lower temperatures [20].

In oxidative environments, thermal decomposition can proceed through alternative pathways leading to silicon oxide formation accompanied by hydrogen chloride evolution [18]. These oxidative processes become significant when the compound is heated in the presence of oxygen or other oxidizing agents, with onset temperatures typically around 280°C corresponding to the autoignition temperature [2] [18].

Conventional Synthetic Routes

Chlorination of Triethoxysilane

The direct chlorination of triethoxysilane represents one of the most straightforward conventional approaches for producing triethoxychlorosilane. This method involves the reaction of triethoxysilane (HSi(OEt)₃) with chlorinating agents to replace the silicon-hydrogen bond with a silicon-chlorine bond [1] [2].

The reaction mechanism typically proceeds through the generation of chlorine radicals (Cl- ) under photochemical conditions. Research has demonstrated that chlorinated solvents under visible light irradiation can generate non-classical chlorine radicals, which then abstract hydrogen atoms from the silicon-hydrogen bond to form silyl radicals [1] [3]. The resulting silyl radicals subsequently react with chlorinating agents to produce the desired triethoxychlorosilane.

Iron-catalyzed chlorination methods have shown particular promise for this transformation. Studies indicate that iron(III) chloride or iron(III) acetylacetonate can effectively catalyze the chlorination of various silanes, including triethoxysilane, in the presence of acetyl chloride as the chlorine donor [4]. This approach offers several advantages including catalytic efficiency, mild reaction conditions, and high yields ranging from 50-93%.

The reaction conditions typically involve temperatures between 100-150°C, with yields depending on the specific chlorinating agent and reaction conditions employed. The selectivity of the chlorination can be controlled through careful optimization of reaction parameters, including temperature, concentration, and the nature of the chlorinating agent.

Catalyzed Alcoholysis of Chlorosilanes

The catalyzed alcoholysis of chlorosilanes represents a well-established industrial method for producing triethoxychlorosilane. This approach involves the reaction of trichlorosilane (HSiCl₃) with ethanol in the presence of suitable catalysts to achieve selective substitution of chloride ligands with ethoxy groups [5] [6].

The reaction mechanism proceeds through nucleophilic substitution, where ethanol molecules attack the silicon center, displacing chloride ions. The process is typically carried out in the presence of tertiary amines such as triethylamine or pyridine, which serve as hydrogen chloride acceptors and facilitate the reaction [7]. The stoichiometry can be carefully controlled to achieve the desired degree of substitution, with the reaction for triethoxychlorosilane requiring three equivalents of ethanol per equivalent of trichlorosilane.

Temperature control is crucial for this reaction, with optimal conditions typically ranging from 10-40°C during the initial stages to prevent excessive heat generation from the highly exothermic nature of the reaction [6]. The reaction mixture is subsequently heated to 20-85°C to complete the substitution process and remove by-products.

The catalyzed alcoholysis approach offers several advantages including high selectivity, good yields, and the ability to precisely control the degree of substitution. However, the method requires careful handling of hydrogen chloride by-products and appropriate neutralization procedures to ensure product quality [8].

| Reaction Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 10-40°C (initial), 20-85°C (completion) | Exothermic reaction requires careful temperature control |

| Catalyst | Triethylamine, Pyridine | Acts as HCl acceptor |

| Molar Ratio | 1:3 (HSiCl₃:EtOH) | Stoichiometric control essential |

| Reaction Time | 3-5 hours | Depends on temperature and catalyst |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow reactor systems represent the state-of-the-art approach for industrial-scale production of triethoxychlorosilane. These systems offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, better process control, and higher overall productivity [9] [10].

The continuous flow approach typically involves the controlled introduction of reactants into a heated reaction zone where the synthesis occurs under precisely controlled conditions. For triethoxychlorosilane production, this often involves the continuous feeding of trichlorosilane and ethanol into a reactor system equipped with appropriate mixing and temperature control systems [11].

Heart-shaped microchannel reactors have been specifically developed for photocatalytic chlorination processes, demonstrating excellent mixing performance and high-level impact and turbulence phenomena [12]. These reactor designs enable efficient contact between reactants and provide uniform reaction conditions throughout the reactor volume.

The continuous flow methodology offers several key advantages for industrial production:

- Enhanced Safety: Better control of exothermic reactions and reduced inventory of hazardous materials

- Improved Product Quality: Consistent reaction conditions lead to more uniform product quality

- Increased Productivity: Higher throughput and reduced downtime compared to batch operations

- Environmental Benefits: Reduced waste generation and improved energy efficiency

Recent developments in continuous flow technology have focused on the integration of advanced process control systems and real-time monitoring capabilities to optimize reaction conditions and ensure consistent product quality [13].

Purification via Fractional Distillation

Fractional distillation represents the primary purification method for triethoxychlorosilane in industrial applications. This technique exploits the differences in boiling points between the desired product and various by-products and unreacted starting materials [14] [15].

The purification process typically involves multiple distillation columns operated under carefully controlled conditions. The main product, triethoxychlorosilane, with a boiling point of 156-157°C, can be effectively separated from lower-boiling components such as ethanol and hydrogen chloride, as well as higher-boiling by-products [16] [17].

Modern distillation systems for chlorosilane purification incorporate several advanced features:

- Multi-column Design: Sequential distillation columns for progressive purification

- Vacuum Distillation: Reduced pressure operation to minimize thermal degradation

- Automated Control: Advanced process control systems for optimal separation efficiency

- Recycling Systems: Recovery and reuse of unreacted starting materials

The distillation process parameters must be carefully optimized to achieve high purity while maintaining acceptable yields. Key parameters include:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Column Temperature | 60-85°C (initial), 156-157°C (product) | Selective separation |

| Pressure | 20-60 mmHg (vacuum distillation) | Reduced thermal stress |

| Reflux Ratio | 1:10-12 | Separation efficiency |

| Residence Time | 3-5 hours | Complete separation |

The purification of chlorosilanes by distillation has been extensively studied, with particular attention to the removal of boron-containing impurities and other trace contaminants that can affect product quality [14] [15] [18].

Novel Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents an emerging green chemistry approach for producing triethoxychlorosilane. This methodology eliminates the need for organic solvents and can provide several environmental and economic advantages [19] [20].

The mechanochemical approach involves the use of mechanical energy to induce chemical reactions between solid reactants. For triethoxychlorosilane synthesis, this typically involves the mechanochemical treatment of silicon-containing precursors with ethanol and chlorinating agents under controlled conditions [19].

Recent research has demonstrated the feasibility of mechanochemical methods for producing related compounds such as triethoxysilane from silicon-copper contact mass and ethyl alcohol using specially designed vibration reactors [19] [20]. The process parameters that affect the mechanochemical synthesis include:

- Grinding Body Size and Ratio: Optimized polydisperse mixtures of grinding bodies

- Power Density: Controlled mechanical energy input

- Mass Ratios: Precise control of reactant proportions

- Reaction Time: Typically shorter than conventional methods

The mechanochemical approach offers several advantages:

- Environmental Benefits: Elimination of organic solvents

- Energy Efficiency: Reduced energy requirements compared to thermal processes

- Simplified Workup: Easier product isolation and purification

- Scalability: Potential for industrial-scale implementation

Optimization of mechanochemical synthesis parameters has been shown to achieve selectivities up to 50% with silicon conversions of 90% without the use of promoters [19] [20]. This represents a significant advancement in green synthesis methodologies for organosilicon compounds.

Photocatalytic Chlorination Strategies

Photocatalytic chlorination strategies represent a cutting-edge approach to triethoxychlorosilane synthesis, utilizing visible light to drive chemical transformations under mild conditions [1] [21] [3].

The photocatalytic approach involves the use of visible light to generate reactive chlorine species that can selectively chlorinate silicon-hydrogen bonds in triethoxysilane precursors. This method has been demonstrated to be highly effective for the synthesis of various chlorosilanes under ambient conditions [1] [21].

The mechanism of photocatalytic chlorination involves several key steps:

- Photoinduced Radical Generation: Visible light generates chlorine radicals (Cl- ) from chlorinated solvents

- Hydrogen Abstraction: Chlorine radicals abstract hydrogen atoms from Si-H bonds

- Radical Combination: The resulting silyl radicals combine with chlorinating agents to form the final product

Neutral eosin Y has been identified as an effective photocatalyst for this transformation, enabling the quantitative conversion of hydrosilanes to silyl chlorides under visible light irradiation [21]. The reaction conditions are notably mild, typically requiring:

- Light Source: 365 nm ultraviolet wavelength or visible light

- Temperature: 323 K (50°C)

- Reaction Time: 15-28 hours depending on substrate

- Pressure: Atmospheric pressure

The photocatalytic approach offers several significant advantages:

- Mild Conditions: Reactions proceed at ambient temperature and pressure

- High Selectivity: Selective chlorination of Si-H bonds

- Scalability: Compatible with continuous flow systems

- Environmental Compatibility: Minimal waste generation

Recent research has demonstrated the successful scaling of photocatalytic chlorination processes using flow chemistry approaches [1]. The combination of photochemical activation with continuous flow technology enables the production of chlorosilanes on an industrial scale while maintaining the advantages of mild reaction conditions.

The photocatalytic chlorination of methyldichlorosilane has been optimized using heart-shaped microchannel reactors, achieving optimal conditions of 365 nm UV wavelength, 323 K reaction temperature, 15W light intensity, and 20 seconds reaction time [12]. This approach demonstrates the potential for highly efficient and selective synthesis of chlorosilanes using photocatalytic methods.

| Optimization Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| UV Wavelength | 365 nm | Maximum radical generation |

| Temperature | 323 K (50°C) | Optimal reaction kinetics |

| Light Intensity | 15W | Efficient photon utilization |

| Reaction Time | 20 seconds | High throughput |

| Cl₂:Substrate Ratio | 5:1 | Complete conversion |

Boiling Point

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive